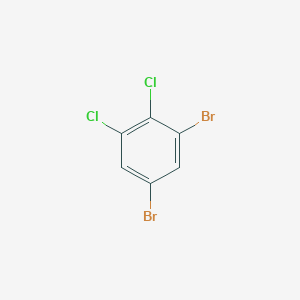

3,5-Dibromo-1,2-dichlorobenzene

Description

Contextualization within Halogenated Benzene (B151609) Chemistry

Halogenated benzenes are derivatives of the fundamental aromatic compound, benzene. researchgate.net The introduction of halogen atoms onto the benzene ring occurs through a reaction known as electrophilic aromatic substitution. studymind.co.uk This process is not spontaneous; halogens alone are typically not electrophilic enough to overcome the stability of the aromatic system. libretexts.org Consequently, the reaction requires the presence of a Lewis acid catalyst, such as an iron halide (FeX₃) or an aluminum halide (AlX₃), to polarize the halogen-halogen bond and generate a potent electrophile that can be attacked by the electron-rich benzene ring. libretexts.orgyoutube.com

The substitution of hydrogen with halogens alters the chemical and physical properties of the parent benzene molecule. It leads to compounds with lower volatility, higher density, and reduced flammability. researchgate.net As more halogens are added, these effects are generally amplified. 3,5-Dibromo-1,2-dichlorobenzene is a tetra-substituted derivative, containing both bromine and chlorine atoms. This mixed halogenation pattern provides a unique combination of steric and electronic effects that differentiate it from homogeneously halogenated compounds like tetrachlorobenzenes or tetrabromobenzenes.

Research Rationale and Scope of Investigation for this compound

The specific substitution pattern of this compound makes it a compound of significant research interest. Molecules with mixed halogenation serve as excellent model systems for fundamental chemical studies. Research on such compounds provides insight into halogen-halogen and halogen-aromatic interactions, and the distinct electronic and steric effects that influence the molecule's reactivity, stability, and physical properties.

Furthermore, polyhalogenated aromatics are often valuable intermediates or building blocks in organic synthesis. Compounds like 1-bromo-3,5-dichlorobenzene (B43179) are utilized as precursors for creating more complex molecules for use in agrochemicals, dyes, and pharmaceuticals. google.comgoogle.com The study of this compound and its reactions is therefore relevant for the development of novel synthetic methodologies and the production of specialized chemicals. Its well-defined structure also makes it a suitable candidate for testing and calibrating advanced analytical techniques and computational models. researchgate.net

Historical Development of Polyhalogenated Aryl Systems Research

The study of polyhalogenated aryl systems began in the late 19th and early 20th centuries, driven primarily by the industrial demand for specialized organic intermediates for dyes and other chemical products. This initial phase focused on synthesis and characterization. However, the trajectory of research shifted dramatically in the mid-20th century as the environmental persistence and biological effects of these compounds became apparent.

Two key events signaled this shift. In 1966, Swedish scientists identified unexpected peaks in gas chromatograph analyses of wildlife tissues, which were later identified as PCBs. nih.gov Shortly after, in 1968, an outbreak of what became known as Yusho disease in Japan was traced to rice bran oil contaminated with PCBs. nih.gov These incidents, coupled with growing concerns over compounds like the insecticide DDT, highlighted the potential for widespread environmental contamination and adverse health outcomes. nih.govbyjus.com

This led to a new era of intense scientific investigation focused on the toxicology, environmental fate, and mode of action of polyhalogenated aromatic compounds. nih.gov Much of this research has centered on their interaction with cellular pathways, such as the aryl hydrocarbon receptor (AhR), which is believed to mediate many of their toxic effects. mdpi.com Consequently, research that was once the domain of industrial chemistry has expanded into a complex, interdisciplinary field encompassing environmental science, toxicology, and public health. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,5-dibromo-2,3-dichlorobenzene | nih.gov |

| CAS Number | 81067-42-7 | nih.gov |

| Molecular Formula | C₆H₂Br₂Cl₂ | nih.gov |

| Molecular Weight | 304.79 g/mol | nih.gov |

| Monoisotopic Mass | 301.79003 Da | nih.gov |

| XLogP3 | 4.8 | nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)Br | nih.gov |

| InChI Key | SRGMUFKQUPKYQW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMUFKQUPKYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554677 | |

| Record name | 1,5-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-42-7 | |

| Record name | 1,5-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 3,5 Dibromo 1,2 Dichlorobenzene and Halogenated Analogs

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In the case of 3,5-dibromo-1,2-dichlorobenzene, the benzene (B151609) ring is substituted with four halogen atoms. Halogens are known to be deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu This deactivation stems from the inductive effect, where the electronegative halogen atoms withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. cbseacademic.nic.inncert.nic.in

For a related compound, 1-bromo-3,5-dichlorobenzene (B43179), electrophilic substitution reactions have been studied. For instance, its reaction with isopropylmagnesium chloride lithium chloride in tetrahydrofuran, followed by treatment with dimethylformamide and then molecular iodine and aqueous ammonia, yields the corresponding aromatic nitrile. sigmaaldrich.comchemicalbook.com This demonstrates that despite the deactivating nature of the halogens, electrophilic substitution can be achieved under specific reaction conditions.

Nucleophilic Substitution Reactivity of Halogen Atoms

Aromatic nucleophilic substitution (SNAr) is another important reaction class for halogenated aromatic compounds. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen atom). In this compound, the absence of strong activating groups like a nitro group makes nucleophilic substitution challenging under standard conditions.

However, the reactivity of halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F. Therefore, the bromine atoms in this compound would be expected to be more susceptible to nucleophilic attack than the chlorine atoms, should the reaction conditions be forcing enough to facilitate such a transformation.

Photochemical Transformation and Dissociation Dynamics

The study of the photochemical behavior of halogenated aromatic compounds provides valuable information on their excited-state dynamics and dissociation pathways.

Upon absorption of ultraviolet light, molecules like this compound are promoted to an excited electronic state. From this excited state, they can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing, and dissociation. Predissociation is a process where the molecule transitions from a bound excited electronic state to a repulsive electronic state, leading to bond cleavage. nih.govaps.org

Femtosecond time-resolved spectroscopy is a powerful technique to study these ultrafast dynamics. pku.edu.cn For instance, studies on chlorobenzene (B131634) have revealed an ultrafast population transfer within the S₁ state on a timescale of femtoseconds, attributed to intramolecular vibrational energy redistribution (IVR). pku.edu.cn This is followed by a slower internal conversion to the ground state. Similar ultrafast processes are expected to occur in this compound, with the heavier bromine atoms potentially influencing the rates of intersystem crossing and dissociation. The presence of multiple halogen atoms can introduce what is known as the "heavy-atom effect," which can enhance the rate of intersystem crossing from a singlet excited state to a triplet state, thereby influencing the subsequent dissociation pathways. acs.org

The type and position of halogen substituents significantly impact the dissociation dynamics of haloaromatic compounds. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the C-Br bonds in this compound are weaker than the C-Cl bonds and are more likely to cleave upon photoexcitation.

The substitution pattern also plays a crucial role. The relative positions of the halogen atoms can influence the electronic structure of the molecule and the potential energy surfaces of its excited states. This, in turn, affects the branching ratios of different dissociation channels. For example, the systematic variation of the halide substitution pattern in other complex organometallic compounds has been shown to have a minor impact on their cytotoxic activity, but a more pronounced influence on their electronic properties. acs.org While not a direct measure of photodissociation, this highlights the subtle but important role of the substitution pattern.

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comnih.gov Aryl halides, including this compound, are common substrates in these reactions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the first step, the palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl halide. Given the relative bond strengths, the oxidative addition to the C-Br bonds in this compound is expected to be more facile than to the C-Cl bonds. This difference in reactivity allows for selective cross-coupling reactions at the bromine-substituted positions.

Various types of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, can be employed. youtube.com For example, the Suzuki coupling utilizes an organoboron reagent in the presence of a base. uwindsor.ca The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The steric and electronic properties of the ligands on the palladium catalyst can be tuned to control the reactivity and to facilitate the coupling of even less reactive aryl chlorides. nih.govyoutube.com

The selective functionalization of this compound through palladium-catalyzed cross-coupling offers a powerful tool for the synthesis of more complex and functionalized aromatic compounds, starting from a readily available polyhalogenated precursor.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Br₂Cl₂ | nih.gov |

| Molecular Weight | 304.79 g/mol | nih.gov |

| CAS Number | 81067-42-7 | nih.govchemicalbook.com |

Table 2: Related Halogenated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | ortho-Dichlorobenzene | wikipedia.org |

| 1-Bromo-3,5-dichlorobenzene | 19752-55-7 | C₆H₃BrCl₂ | Building block for synthesis | sigmaaldrich.comchemicalbook.com |

| 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | C₆H₂Br₂Cl₂ | Isomer of the title compound | nih.gov |

Hydrogenolysis of Carbon-Halogen Bonds

The cleavage of carbon-halogen bonds through hydrogenolysis is a significant reaction for the detoxification of halogenated aromatic compounds. In the case of polyhalogenated benzenes, the efficiency and selectivity of this reaction are influenced by several factors, including the type of halogen, the number of halogen substituents, and their positions on the aromatic ring.

Studies have shown that rhodium-based catalysts, such as Rh/Al₂O₃, are effective for the complete hydrodehalogenation of various polyhalogenated benzenes under mild conditions, using hydrogen gas at ambient temperature and pressure. acs.orgacs.org The reaction proceeds in water, making it an environmentally relevant method. acs.org The general trend for the reactivity of carbon-halogen bonds towards hydrogenolysis is I > Br > Cl > F, which corresponds to the bond dissociation energies. acs.org This means that in a molecule like this compound, the carbon-bromine bonds are expected to be more readily cleaved than the carbon-chlorine bonds.

The rate of hydrodehalogenation is also affected by the degree of halogenation. Generally, the degradation rate decreases as the number of halogen substituents increases. acs.org However, steric factors can also play a crucial role. For polychlorinated benzenes, the removal of chlorine substituents is sterically driven. acs.org In mixed dihalobenzenes, where two different carbon-halogen bonds are in direct intramolecular competition, the weaker bond is preferentially broken. acs.org

The process of hydrodehalogenation typically involves the initial removal of the halogen atoms to form benzene, which is then subsequently hydrogenated to cyclohexane (B81311) in the presence of certain catalysts like Rh/Al₂O₃. acs.org It is important to note that while some catalytic systems require elevated temperatures or pressures, the development of catalysts that operate under mild conditions is a key area of research from both synthetic and environmental perspectives. acs.org

Halogen Dance Reactions and Halogen-Metal Exchange

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. rsc.orgclockss.org This transformation provides a synthetic route to halogenated isomers that may be difficult to obtain through classical methods. rsc.org The reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps. kobe-u.ac.jp While the halogen dance has been extensively studied for various heterocyclic compounds, its application to carbocyclic systems like halogenated benzenes is also of significant interest. rsc.orgclockss.org The reaction can be influenced by factors such as the nature of the base, the solvent, and the specific halogen atoms present on the ring. rsc.org

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that involves the conversion of an organic halide into an organometallic compound. wikipedia.org This reaction is commonly carried out using organolithium reagents, such as n-butyllithium or t-butyllithium, and is particularly effective for organic bromides and iodides. wikipedia.orgstackexchange.com The general equilibrium for this exchange is:

R-X + R'-M ⇌ R-M + R'-X

The position of the equilibrium is determined by the relative stability of the organometallic species. The reaction generally favors the formation of the organometallic compound where the metal is attached to the more electronegative carbon atom. stackexchange.com For aryl halides, the rate of exchange follows the trend I > Br > Cl >> F. imperial.ac.uk

This reaction is a cornerstone for the synthesis of a wide array of functionalized aromatic compounds. stackexchange.com The resulting organometallic intermediates can be trapped with various electrophiles to introduce a diverse range of substituents onto the aromatic ring. nih.gov In the context of polyhalogenated benzenes like this compound, the regioselectivity of the halogen-metal exchange is a critical aspect, often favoring the exchange of the more reactive halogen (bromine over chlorine). imperial.ac.uk The presence of directing groups on the ring can also influence the site of metalation. nih.gov

Substituent Effects on Reactivity and Regioselectivity

The reactivity and the orientation of incoming substituents in electrophilic aromatic substitution reactions are significantly influenced by the nature of the groups already present on the benzene ring. For halogenated benzenes, including this compound, the substituents exert their influence through a combination of inductive and resonance effects.

Hammett Sigma Constants and Electron-Withdrawing Effects

The electronic effect of a substituent on the reactivity of a benzene ring can be quantified using Hammett sigma (σ) constants. pharmacy180.comlibretexts.org These constants are determined by comparing the ionization constants of substituted benzoic acids to that of benzoic acid itself. libretexts.orgwikipedia.org A positive σ value indicates an electron-withdrawing group (EWG), while a negative σ value signifies an electron-donating group (EDG).

For halogen substituents, the Hammett sigma values are positive, confirming their electron-withdrawing nature. The values depend on the position of the substituent (meta or para). For instance, the meta sigma value for chlorine is +0.37, and the para sigma value is +0.22. utexas.edu Similarly, the values for bromine are +0.39 (meta) and +0.23 (para). These positive values reflect the deactivating nature of halogens in electrophilic aromatic substitution. The slightly higher values for the meta position compared to the para position for both chlorine and bromine indicate a stronger electron-withdrawing effect at the meta position. utexas.edu

Positional Isomer Reactivity Comparisons

In terms of chemical reactivity, the positions of the halogens dictate the regioselectivity of further reactions. For a compound like this compound, the positions of the four halogen atoms create a specific electronic and steric environment. Any subsequent substitution reaction would be directed by the combined influence of these four deactivating but ortho-, para-directing groups. The steric hindrance from the existing large bromine and chlorine atoms would also play a significant role in determining the position of an incoming electrophile.

Comparing the reactivity of different isomers of dibromodichlorobenzene would involve considering the interplay of these electronic and steric factors for each specific isomer. For example, an isomer with halogens clustered together might exhibit different reactivity compared to one where they are more spread out, due to both steric hindrance and the localized electronic effects.

Disproportionation Reactions of Halogenated Benzenes

Disproportionation is a type of redox reaction where a substance is simultaneously oxidized and reduced to form two different products. In the context of halogenated benzenes, disproportionation reactions can occur under certain conditions, often involving the migration or exchange of halogen atoms.

One example of a process where disproportionation can occur is during the isomerization of monobromodichlorobenzenes in the presence of an aluminum halide catalyst. google.com In this process, the desired product, 1-bromo-3,5-dichlorobenzene, is formed, but simultaneous disproportionation leads to the formation of dichlorobenzenes and dibromodichlorobenzenes. google.com This indicates that under these reaction conditions, bromine atoms can be transferred between benzene rings, leading to a mixture of products with varying degrees of halogenation.

The tendency for halogens to undergo disproportionation is also observed in simpler systems. For example, halogens can react with alkalis in disproportionation reactions, where the halogen is both oxidized and reduced. youtube.com While this is a general characteristic of halogens, the specific conditions required for the disproportionation of the halogen atoms on a benzene ring are typically more forcing, often involving catalysts like aluminum halides at elevated temperatures. google.com

The presence of dichlorobenzenes during such isomerization reactions can actually help to suppress the formation of the more highly halogenated dibromodichlorobenzenes, demonstrating that the equilibrium of the disproportionation can be influenced by the reaction mixture composition. google.com

Theoretical and Computational Chemistry Studies of 3,5 Dibromo 1,2 Dichlorobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are central to understanding the intrinsic properties of 3,5-Dibromo-1,2-dichlorobenzene. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying halogenated aromatic compounds. researchgate.netnih.gov It offers a good balance between computational cost and accuracy for determining the electronic properties and optimized geometry of molecules like this compound. researchgate.net DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict molecular structures, vibrational frequencies, and electronic characteristics. researchgate.netdergipark.org.tr

The optimized molecular structure of this compound, as predicted by DFT calculations, would provide precise bond lengths and angles. This data is crucial for understanding the steric and electronic effects of the four halogen substituents on the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for related halogenated benzenes, as specific literature for this compound is unavailable.)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C Bond Length (ring) | ~1.39 - 1.41 Å |

| C-H Bond Length | ~1.08 Å |

| ∠C-C-Cl Angle | ~120° |

| ∠C-C-Br Angle | ~119° |

| ∠C-C-H Angle | ~120° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory (MP) is a prominent ab initio method that improves upon the Hartree-Fock (HF) approach by incorporating electron correlation. wikipedia.orgsmu.edu

Second-order Møller-Plesset perturbation theory (MP2) is particularly valuable for systems where electron correlation effects are significant, such as in molecules with multiple lone pairs and pi-systems like this compound. nih.govnih.gov MP2 calculations are more computationally intensive than DFT but can offer higher accuracy for properties like interaction energies and dispersion forces. nih.gov These calculations provide a benchmark for assessing the performance of various DFT functionals and are crucial for obtaining reliable results for systems where mean-field methods like Hartree-Fock are insufficient. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org For this compound, the halogen atoms' electron-withdrawing and lone-pair-donating effects would influence these orbital energies.

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative, based on calculations for similar halogenated aromatic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to predict the reactive sites of a molecule. scholarsresearchlibrary.com The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential localized around the electronegative chlorine and bromine atoms due to their lone pairs, and positive potential near the hydrogen atoms.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, these functions can identify the atoms most likely to act as electrophiles or nucleophiles, thus pinpointing the centers for chemical reactions. scholarsresearchlibrary.com

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. wikipedia.org It is a fundamental measure of bond strength and is crucial for understanding the thermal stability of a molecule and the mechanisms of chemical reactions. wikipedia.orgucsb.edu Computational methods like DFT can be used to calculate the BDE for each bond in this compound. The BDE values for the C-Br, C-Cl, and C-H bonds would indicate their relative strengths and the likely fragmentation pathways of the molecule under energetic conditions.

Table 3: Estimated Bond Dissociation Energies (BDE) for this compound (Note: Values are representative and based on general data for aromatic halides.) ustc.edu.cn

| Bond | Estimated BDE (kJ/mol) |

|---|---|

| C-H | ~470 |

| C-Cl | ~400 |

| C-Br | ~340 |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonds, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation. uba.ar

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the bromine and chlorine atoms (donors) into the antibonding π* orbitals of the benzene ring (acceptors). These donor-acceptor interactions stabilize the molecule. nih.gov The analysis provides stabilization energies (E(2)) for these interactions, offering insight into the electronic effects of the halogen substituents on the aromatic system. researchgate.net

Table 4: Illustrative NBO Analysis - Major Donor-Acceptor Interactions (Note: This table presents hypothetical interactions and stabilization energies for this compound.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Br) | π* (C=C) | ~ 2-5 |

| LP (Cl) | π* (C=C) | ~ 1-4 |

| π (C=C) | π* (C=C) | ~ 15-20 |

Molecular Dynamics Simulations and Stability Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational stability and dynamics of a molecule like this compound.

Thermogravimetric analysis (TGA) is an experimental technique that can complement computational stability analysis by measuring the thermal stability of a compound. For example, studies on novel low-bandgap copolymers have utilized TGA to determine their decomposition temperatures, revealing excellent thermal stability. nih.govmdpi.com Such experimental data can be correlated with computational findings on molecular stability.

Excited State Dynamics and Potential Energy Surfaces

The study of excited state dynamics and potential energy surfaces (PES) is crucial for understanding the photochemical behavior of molecules. These studies often employ quantum mechanical methods to calculate the electronic states of a molecule and how their energies change with geometry.

For halogenated benzenes, computational studies have explored their interaction with metal surfaces by computing adsorption energy curves, which represent a slice of the potential energy surface. nih.gov These studies have shown how halogenation can influence the physisorption and chemisorption energies. nih.gov

Time-resolved absorption and infrared spectroscopies are key experimental techniques for probing excited state dynamics. nih.gov For instance, in studies of other complex organic molecules, these methods have been used to track the evolution of excited states and identify different stable geometries in the excited state. nih.gov The data from these experiments can be used to construct and validate theoretical models of the potential energy surfaces. nih.gov While direct experimental or computational studies on the excited state dynamics of this compound are not readily found, the methodologies used for other substituted benzenes could be applied. kyoto-u.ac.jp Such studies would involve calculating the energies of the ground and various excited states as a function of the key geometrical parameters of the molecule, such as bond lengths and dihedral angles. This would allow for the identification of minima, transition states, and conical intersections on the excited state PES, which govern the pathways of photophysical and photochemical processes.

Computational Analysis of Reaction Mechanisms

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including those involving halogenated aromatic compounds.

Activation Energy and Pre-Reactive Complex Formation

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. It represents the minimum energy required for reactants to transform into products. wikipedia.org Computational methods, such as density functional theory (DFT), can be used to calculate the activation energies of reaction pathways by locating the transition state structure connecting reactants and products on the potential energy surface. schrodinger.com The Arrhenius equation quantitatively relates the activation energy to the reaction rate constant. wikipedia.org

Theoretical Models for Halogen Exchange Pathways

Halogen exchange reactions are a class of reactions relevant to substituted halobenzenes. Theoretical models can be constructed to understand the pathways of these reactions. For electrophilic aromatic substitution reactions, such as halogenation, a two-step mechanism is generally accepted. rutgers.edu The first step involves the formation of a sigma-complex (also known as an arenium ion), which is a resonance-stabilized carbocation. rutgers.edu The second step is the deprotonation of this complex to restore the aromaticity of the ring. rutgers.edu

Computational studies can model this process by calculating the energies of the intermediates and transition states involved. For this compound, theoretical models could explore how the existing halogen substituents influence the stability of the sigma-complex and the regioselectivity of further substitution.

Investigation of Mutual Substituent Interactions on Aromatic Ring

The presence of multiple substituents on a benzene ring leads to complex interactions that influence the molecule's chemical and physical properties. In this compound, the interplay between the four halogen atoms is a key area for computational investigation.

Substituents on an aromatic ring can exert both inductive and resonance effects. nih.gov The inductive effect is an electronic effect transmitted through sigma bonds, while the resonance effect involves the delocalization of pi electrons. Halogens are generally considered to be inductively electron-withdrawing and deactivating towards electrophilic aromatic substitution, yet they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

Computational studies on substituted aromatic systems have provided detailed insights into the nature of these substituent effects on non-covalent interactions. nih.gov For this compound, computational analysis could quantify the individual and collective electronic effects of the bromine and chlorine atoms. This would involve calculating properties such as the electrostatic potential surface, which visualizes the electron distribution in the molecule. Such studies can help to predict the reactivity of different sites on the aromatic ring and understand the nature of intermolecular interactions, such as halogen bonding. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 1,2 Dichlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural determination of 3,5-Dibromo-1,2-dichlorobenzene.

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two chemically non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the four halogen substituents. Due to the symmetry of the molecule, the proton at position 4 and the proton at position 6 would be chemically equivalent and give rise to one signal, while the proton at position 2 would give a separate signal. However, in the case of this compound, there are only two protons at positions 4 and 6. These protons are chemically equivalent and would produce a single signal in the ¹H NMR spectrum. The exact chemical shift would depend on the solvent used. ulethbridge.cawisc.edu

In ¹³C NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. For this compound, due to its symmetry, there would be four distinct signals in the ¹³C NMR spectrum. These correspond to the carbon atoms at positions 1 and 2 (which are equivalent), positions 3 and 5 (equivalent), position 4, and position 6. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms. vaia.com For instance, in related dichlorobenzene isomers, distinct signals are observed for each unique carbon environment. chemicalbook.comchemicalbook.com The specific chemical shifts for this compound would need to be determined experimentally.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-4, H-6 | ~7.5 - 8.0 | Singlet | N/A |

| ¹³C | C-1, C-2 | ~130 - 135 | Singlet | N/A |

| ¹³C | C-3, C-5 | ~120 - 125 | Singlet | N/A |

| ¹³C | C-4 | ~135 - 140 | Singlet | N/A |

| ¹³C | C-6 | ~130 - 135 | Singlet | N/A |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. beilstein-journals.orgserdp-estcp.mil This method allows for the observation of reactants, intermediates, and products as the reaction unfolds, providing valuable kinetic and mechanistic insights. researchgate.net For the synthesis or transformation of this compound, in situ NMR could be employed to track the consumption of starting materials and the formation of the desired product. rsc.org For example, in reactions involving halogen exchange or substitution on a benzene ring, monitoring the changes in the aromatic region of the ¹H NMR spectrum can provide a clear picture of the reaction's progress. acs.org This technique is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net

The chemical shifts of protons in a molecule can be influenced by the solvent used for the NMR experiment. Aromatic solvents, such as benzene-d6 (B120219) (C₆D₆), can cause significant shifts in the proton resonances compared to less magnetically interactive solvents like chloroform-d (B32938) (CDCl₃). nanalysis.com This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), arises from the magnetic anisotropy of the aromatic solvent molecules, which can interact with the solute molecule in a specific orientation. d-nb.inforesearchgate.net

For this compound, the protons on the aromatic ring would be expected to exhibit ASIS effects. The magnitude and direction of the shift (upfield or downfield) would depend on the specific location of the protons relative to the substituents and their interaction with the solvent molecules. Studying these shifts can help in the definitive assignment of proton signals and provide further structural confirmation. d-nb.info The electron-withdrawing nature of the bromine and chlorine atoms also has a significant impact on the chemical shifts of the aromatic protons and carbons, generally causing them to resonate at a lower field (higher ppm value). ulethbridge.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzene ring and the carbon-halogen bonds.

C-H stretching vibrations: These are typically observed in the region of 3100-3000 cm⁻¹. docbrown.infotheaic.org

C-C stretching vibrations (in-ring): Aromatic ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. docbrown.infotheaic.org

C-Cl stretching vibrations: These vibrations are generally found in the range of 800-600 cm⁻¹. uwosh.edunih.gov

C-Br stretching vibrations: These are typically observed at lower frequencies, in the 600-500 cm⁻¹ region.

Ring breathing modes and other deformations: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and deformation modes of the ring and its substituents, which is unique to the molecule. docbrown.info

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed IR and Raman bands to specific molecular vibrations. researchgate.netresearchgate.net This comparison between experimental and calculated spectra helps to confirm the molecular structure of this compound. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 600 - 500 | IR, Raman |

| Out-of-plane C-H Bend | 900 - 675 | IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₆H₂Br₂Cl₂), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a complex cluster of peaks for the molecular ion, with the most intense peak corresponding to the combination of the most abundant isotopes. The presence of two bromine and two chlorine atoms will lead to distinct M, M+2, M+4, M+6, and M+8 peaks with predictable relative intensities. ethz.chlibretexts.orgresearchgate.net

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the precise ionization energies of molecules and to study the vibrational structure of their cations. The method involves a two-color resonant excitation process where the first laser excites the molecule to a specific intermediate vibrational state in the first excited singlet state (S₁), and a second, tunable laser further excites the molecule to just above its ionization threshold. Instead of detecting the resulting ions directly, MATI detects very high-n Rydberg states that are then field-ionized with a delayed electric pulse. rsc.org This approach provides significantly better resolution than conventional photoelectron spectroscopy, allowing for the accurate determination of adiabatic ionization energies and the observation of detailed vibrational modes in the cation.

While specific MATI studies on this compound are not prominently documented, extensive research on related halogenated benzenes, such as dichlorobenzene isomers, demonstrates the power of this technique. nih.gov In these studies, MATI spectra reveal the adiabatic ionization energy, which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation. rsc.org For instance, the adiabatic ionization energies of ortho-, meta-, and para-dichlorobenzene have been precisely determined using MATI spectroscopy. nih.gov These values are sensitive to the substitution pattern on the benzene ring.

The analysis of dichlorobenzenes also shows that MATI spectra are rich in vibrational information about the cation. nih.gov The spectra display various active normal modes, primarily resulting from in-plane ring vibrations and substituent-sensitive motions. researchgate.net The appearance of certain vibrational progressions, often supported by density functional theory (DFT) calculations, provides insight into how the molecular geometry changes upon ionization. rsc.orgrsc.org For halogenated benzenes, vibrations involving the carbon-halogen bonds are particularly informative. nih.gov

Table 1: Adiabatic Ionization Energies of Dichlorobenzene Isomers Determined by MATI Spectroscopy

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

| o-Dichlorobenzene | 73,237 ± 6 | 9.0810 ± 0.0007 |

| m-Dichlorobenzene | 72,191 ± 6 | 8.9514 ± 0.0007 |

| p-Dichlorobenzene | 73,776 ± 6 | 9.1478 ± 0.0007 |

This table presents data for dichlorobenzene isomers to illustrate the precision and comparative application of MATI spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide a detailed characterization of its elemental makeup and the chemical bonding environments of the carbon, chlorine, and bromine atoms. The C 1s region of the spectrum would be of particular interest. It would contain multiple peaks corresponding to the different chemical environments of the carbon atoms in the benzene ring. Carbons bonded to other carbons or hydrogen (C-C, C-H) would have a characteristic binding energy around 284.8 eV. thermofisher.com Carbons bonded to the more electronegative chlorine (C-Cl) and bromine (C-Br) atoms would exhibit a chemical shift to higher binding energies. The C-Cl bond typically appears at a binding energy of approximately 286.6 eV. harvard.edu

The presence of chlorine and bromine would be confirmed by their respective core level spectra. The Cl 2p spectrum shows a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with typical binding energies around 200-201 eV for the Cl 2p₃/₂ peak in organochlorine compounds. harvard.edu Similarly, the Br 3d spectrum would display a doublet (Br 3d₅/₂ and Br 3d₃/₂) with the Br 3d₅/₂ peak for a carbon-bromine bond appearing near 69.7-69.9 eV. researchgate.net The precise binding energies and peak shapes can provide information about the integrity and surface chemistry of the compound.

Table 2: Representative Binding Energies for Elements in this compound

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | 284.8 |

| Carbon | C 1s | C-Cl, C-Br | ~286.6 |

| Chlorine | Cl 2p₃/₂ | C-Cl | ~200.6 |

| Bromine | Br 3d₅/₂ | C-Br | ~69.7 |

Note: These are typical binding energy values and can vary slightly based on the specific chemical environment and instrument calibration.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique related to Nuclear Magnetic Resonance (NMR), but it is performed in the absence of an external magnetic field. It is applicable only to nuclei with a nuclear spin quantum number (I) greater than 1/2, which possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. The isotopes of chlorine (³⁵Cl and ³⁷Cl, both I=3/2) and bromine (⁷⁹Br and ⁸¹Br, both I=3/2) are all NQR-active.

NQR spectroscopy probes the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the nucleus. The EFG is generated by the surrounding electron distribution within the molecule and the crystal lattice. Since the EFG is highly sensitive to the molecular and crystal structure, NQR frequencies are unique for a given compound and can be used for structural characterization.

In the this compound molecule, the four halogen atoms provide multiple probes for NQR analysis. Due to the molecule's C₂ symmetry in the solid state, chemically equivalent nuclei would give rise to the same NQR frequency, while non-equivalent nuclei would produce distinct signals. In this isomer, the two bromine atoms at the 3- and 5-positions are chemically equivalent. The two chlorine atoms at the 1- and 2-positions, however, are not. The chlorine at position 1 is adjacent to a bromine and a chlorine, while the chlorine at position 2 is flanked by a carbon-hydrogen bond and a chlorine. This difference in the local electronic environment would create distinct EFGs at the two chlorine nuclei, resulting in two separate ³⁵Cl NQR resonance frequencies.

Therefore, the expected NQR spectrum for this compound would consist of one resonance line for the ⁷⁹Br (and one for ⁸¹Br at a different frequency) and two distinct resonance lines for the ³⁵Cl nuclei (and two for ³⁷Cl). The number and frequencies of these signals provide direct evidence of the substitution pattern and the symmetry of the molecule within its crystal lattice. Studies on related compounds, such as the 1:1 complex of 3,5-dichloropyridine (B137275) with iodine monochloride, have demonstrated the sensitivity of NQR in probing charge transfer and bonding at halogen sites.

Table 3: Expected NQR Signals for this compound

| Nucleus | Number of Expected Resonances | Reason for Equivalence/Non-equivalence |

| ⁷⁹Br / ⁸¹Br | 1 | The two bromine atoms at positions 3 and 5 are chemically equivalent by symmetry. |

| ³⁵Cl / ³⁷Cl | 2 | The chlorine atoms at positions 1 and 2 are in different chemical environments and are therefore non-equivalent. |

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Direct experimental determination of the molecular geometry of 3,5-dibromo-1,2-dichlorobenzene via single-crystal X-ray diffraction has not been reported in the surveyed literature. However, based on the analysis of numerous other halogenated benzene (B151609) derivatives, a predictable molecular structure can be inferred.

The core of the molecule is a planar benzene ring. The four halogen substituents (two bromine and two chlorine atoms) and the two hydrogen atoms would lie in the plane of this ring. The C-C bond lengths within the aromatic ring are expected to be in the typical range of 1.38 to 1.40 Å. The C-Cl and C-Br bond distances would be consistent with those observed in other chlorinated and brominated benzene compounds. For instance, in ortho-dichlorobenzene, C-Cl bond lengths are around 1.73 Å scispace.com. The covalent radii of bromine being larger than chlorine, the C-Br bonds would be correspondingly longer.

The substitution pattern, with two adjacent chlorine atoms and two bromine atoms at the 3 and 5 positions, would lead to some degree of steric strain, which might cause minor distortions in the benzene ring angles from the ideal 120°. The molecule belongs to the Cs point group, assuming a planar conformation.

A theoretical model of the molecular structure of this compound is presented below.

Interactive 3D Model of this compound (A 3D model would be embedded here in an interactive format if the platform supported it. For the purpose of this article, a static image or a link to a modeling tool would be provided.)

Powder X-ray Diffraction for Crystalline Phase Characterization

As with single-crystal data, no experimental powder X-ray diffraction (PXRD) patterns for this compound are available in the public domain. PXRD is a crucial technique for identifying crystalline phases and is often used to characterize bulk material, analyze mixtures, and study polymorphism. mdpi.com

In a hypothetical scenario, a PXRD pattern of a crystalline sample of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are a fingerprint of the crystal structure. This data would be used to determine the unit cell parameters and space group of the crystalline phase. In the absence of experimental data, computational methods could be employed to predict a theoretical PXRD pattern based on a computationally minimized crystal structure. These predicted patterns serve as a valuable reference for future experimental work. mdpi.com

Crystal Engineering and Intermolecular Interactions

The field of crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state. For halogenated benzenes, the crystal packing is primarily governed by a combination of van der Waals forces, π-π stacking interactions, and halogen-halogen interactions. nih.gov

Given the structure of this compound, it is anticipated that its crystal packing would be a delicate balance of these forces. The planar nature of the molecule would likely favor stacking arrangements, while the presence of four halogen atoms would introduce significant halogen-based intermolecular contacts.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. acs.org This interaction, denoted as R-X···Y, where X is the halogen and Y is a Lewis base, is directional and plays a significant role in the crystal architecture of many halogenated compounds. acs.orgnih.gov

Polymorphism and Isomorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. chemrxiv.org Isomorphism refers to the existence of different compounds with the same crystal structure. Studies on hexahalogenated benzenes have shown that they can crystallize in different packing modes, leading to polymorphism. nih.gov The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature. chemrxiv.org

For this compound, the possibility of polymorphism is high due to the potential for different arrangements of intermolecular interactions, particularly the various competing halogen bonding motifs. The molecule's lack of high symmetry could also contribute to the formation of different, energetically similar crystal packings. Without experimental evidence, it is not possible to state definitively whether this compound exhibits polymorphism, but it remains a strong possibility based on the behavior of related molecules.

Isomorphism could potentially be observed between this compound and other tetra-halogenated benzenes with similar molecular shapes and substituent patterns.

High-Pressure Crystallization Phenomena

High-pressure crystallographic studies on related dihalobenzenes have revealed that pressure can induce phase transitions and lead to the formation of new crystalline forms. researchgate.net The application of high pressure generally favors more densely packed crystal structures. For instance, studies on dichlorobenzenes and dibromobenzenes have shown changes in their crystal structures and intermolecular interactions under high pressure. researchgate.net

While no high-pressure studies have been conducted on this compound, it is reasonable to expect that its crystalline form would also be sensitive to pressure. Increased pressure could alter the balance of intermolecular forces, potentially shortening halogen-halogen contacts and π-π stacking distances, and could possibly induce a transition to a more compact polymorphic form. The response of the crystal lattice to pressure would provide valuable insights into the compressibility and stability of the material.

Environmental Fate and Degradation Mechanisms of Halogenated Benzenes

Biodegradation Pathways and Microbial Transformation

The microbial breakdown of halogenated benzenes is a critical process influencing their environmental persistence. The success of biodegradation is highly dependent on the environmental conditions and the specific microbial communities present.

The degradation of halogenated benzenes like 3,5-Dibromo-1,2-dichlorobenzene can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the mechanisms differ significantly.

Aerobic Degradation: In the presence of oxygen, the initial step in the breakdown of chlorinated and brominated benzenes is often catalyzed by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a diol intermediate. For instance, the degradation of chlorobenzene (B131634) has been shown to proceed via a dioxygenase to a catechol, which then undergoes ring cleavage. nih.gov Similarly, aerobic degradation of decabromodiphenyl ether (BDE-209) involves hydroxylation and debromination. mdpi.com It is plausible that this compound degradation would follow a similar path, initiated by a dioxygenase attack. However, the presence of multiple halogen substituents can hinder this process. nih.gov The type and position of halogens on the benzene (B151609) ring significantly influence the rate and feasibility of aerobic biodegradation. wikipedia.org Generally, the more halogenated the benzene ring, the more resistant it is to aerobic microbial attack.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for polyhalogenated benzenes is reductive dehalogenation. epa.gov In this process, the halogen atom is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. Studies on brominated compounds have shown that bromine atoms are generally more readily removed than chlorine atoms during reductive dehalogenation. epa.govnih.gov This suggests that for this compound, the initial transformation under anaerobic conditions would likely involve the removal of the bromine atoms. For example, anaerobic microorganisms in sediment have demonstrated the ability to completely dehalogenate various brominated biphenyls, with meta and para substituents being removed more readily than ortho substituents. nih.gov Following debromination, the resulting dichlorobenzene could be further degraded, although often at a slower rate. The complete mineralization of benzene and its derivatives under anaerobic conditions has been observed in various microbial consortia, often involving a series of complex reactions. nih.govnih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation Conditions for Halogenated Benzenes

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Primary Mechanism | Oxidative attack (e.g., dioxygenation) | Reductive dehalogenation |

| Initial Step | Hydroxylation of the aromatic ring | Removal of halogen atoms |

| Oxygen Requirement | Required | Inhibitory |

| Key Enzymes | Dioxygenases, Monooxygenases | Reductive dehalogenases |

| Effect of Halogenation | Generally slower with increasing halogenation | Can be faster for more halogenated compounds (more favorable electron acceptor) |

| Typical Intermediates | Halogenated catechols, diols | Less halogenated benzenes, phenols |

Identification of Persistent Metabolites

The degradation of complex halogenated compounds like this compound can lead to the formation of intermediate metabolites that may be more persistent or toxic than the parent compound.

Based on the degradation pathways of similar compounds, the aerobic breakdown of this compound would likely produce halogenated catechols (e.g., dibromo-dichlorocatechol). These catechols can then undergo ring cleavage. However, the presence of multiple halogens can sometimes lead to the accumulation of these intermediates.

Under anaerobic conditions, the sequential removal of halogens would lead to the formation of various lesser-halogenated congeners. For this compound, this would likely result in the formation of monobromo-dichlorobenzenes and dichlorobenzenes as the bromine atoms are preferentially removed. These di- and monochlorinated benzenes can be further degraded, but their persistence can vary depending on the specific isomer and the microbial consortium present. For instance, in the dehalogenation of brominated biphenyls, certain ortho-substituted congeners have been observed to be more recalcitrant. nih.gov

Abiotic Transformation Processes

In addition to microbial activity, halogenated benzenes can be transformed through non-biological processes in the environment. For this compound, hydrolysis is a potential abiotic transformation pathway. This involves the reaction of the compound with water, which can lead to the replacement of a halogen atom with a hydroxyl group. However, the C-Br and C-Cl bonds in aromatic rings are generally stable and resistant to hydrolysis under typical environmental conditions. The rate of hydrolysis is influenced by factors such as pH and temperature, but for polyhalogenated benzenes, it is generally a very slow process. Reductive dehalogenation can also occur abiotically, for example, through reaction with reduced iron minerals in sediments and soils, although this is often a slower process compared to microbially mediated reduction. epa.gov

Photochemical Degradation Mechanisms

Sunlight can play a role in the degradation of halogenated aromatic compounds present in the upper layers of water bodies or on surfaces. Photodegradation involves the absorption of light energy, which can lead to the cleavage of the carbon-halogen bond. nih.gov

For brominated flame retardants, studies have shown that debromination is a primary photochemical process. nih.govnih.gov The number and position of bromine atoms on the aromatic ring influence the rate of photodegradation, with more highly brominated compounds often degrading faster. nih.gov The process typically involves reductive debromination, leading to the formation of less brominated and potentially more toxic byproducts. nih.gov It is expected that this compound would be susceptible to photochemical degradation, likely through the initial cleavage of the C-Br bonds, which are generally weaker than C-Cl bonds. The presence of organic matter in water can also influence photodegradation rates by acting as photosensitizers. nih.gov

Applications in Advanced Materials and Organic Synthesis

Building Blocks for Molecular Electronics and Organic Optoelectronics

The precise arrangement of halogen atoms on the 3,5-Dibromo-1,2-dichlorobenzene ring allows for its use as a precursor in the development of materials for molecular electronics and organic optoelectronics. The bromine atoms are more susceptible to substitution through common organometallic cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) than the chlorine atoms. This differential reactivity allows for the selective formation of new carbon-carbon bonds, enabling the construction of larger, conjugated systems essential for electronic devices. The chlorine atoms, meanwhile, serve to tune the electronic properties (such as the HOMO/LUMO energy levels) and can enhance the thermal and chemical stability of the final material.

In the field of OLEDs, this compound is classified as a potential building block for synthesizing emissive or charge-transport materials. bldpharm.com By undergoing coupling reactions at the bromine positions, this compound can be incorporated into larger molecular structures that form the core of host materials or dopants in the emissive layer of an OLED device. The presence of heavy bromine and chlorine atoms can promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent OLEDs (PHOLEDs), which offer higher theoretical efficiencies than fluorescent OLEDs.

For Organic Field-Effect Transistors (OFETs), the performance is highly dependent on the molecular ordering and electronic properties of the semiconductor layer. This compound serves as a foundational unit for creating rigid, planar organic semiconductors. Its use in polymerization or oligomerization reactions can lead to materials with predictable packing structures, which is crucial for efficient charge transport. The electron-withdrawing nature of the four halogen substituents helps to lower the energy levels of the molecular orbitals, which can make the resulting materials suitable for use as n-type (electron-transporting) semiconductors, a class of materials that is less common but essential for developing complementary circuits.

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with ordered structures built from predefined molecular building blocks. The rigid structure and defined reaction vectors of this compound make it a candidate as a monomeric linker in COF synthesis. ambeed.com The two bromine atoms provide C2 symmetry, allowing it to be connected with other multi-topic linkers to form extended two-dimensional or three-dimensional networks. The resulting halogenated COFs could exhibit unique properties, such as high chemical stability and specific affinities for gas sorption or catalysis, due to the presence of the chlorine and bromine atoms within the pores.

The compound is also identified as a precursor for creating advanced magnetic and optical materials. bldpharm.com In optical applications, its derivatives can be used to generate materials with high refractive indices or specific photophysical properties like delayed fluorescence or phosphorescence. For magnetic materials, this compound can be used to synthesize complex ligands that coordinate with metal ions. The halogen atoms can influence the electronic environment of the metal center, thereby tuning the magnetic properties of the final complex.

| Application Area | Role of this compound | Key Structural Features Utilized |

| OLEDs | Building block for emissive or host materials | Reactive bromine sites for coupling; halogens for electronic tuning and phosphorescence. |

| OFETs | Precursor for n-type organic semiconductors | Rigid core for ordered packing; electron-withdrawing halogens to lower orbital energies. |

| COFs | C2-symmetric monomeric linker | Defined reactive vectors (C-Br bonds) for predictable framework construction. |

| Magnetic/Optical Materials | Precursor for ligands and photophysically active molecules | Heavy atoms (Br, Cl) to influence optical and magnetic properties. |

This table provides a summary of the applications of this compound in advanced materials.

Precursors and Intermediates in Pharmaceutical Development

While specific, publicly documented pathways from this compound to a marketed pharmaceutical are not prevalent, its structure represents a valuable scaffold for medicinal chemistry research. Polyhalogenated benzene (B151609) rings are features of numerous biologically active molecules. The synthetic utility of this compound allows for the creation of diverse molecular libraries for drug discovery.

The primary value of this compound in pharmaceutical synthesis lies in its function as a versatile intermediate. The two bromine atoms can be selectively replaced in a stepwise fashion using modern cross-coupling chemistry to introduce different pharmacophores or functional groups. This allows for the systematic exploration of the chemical space around a core dichlorinated phenyl unit. The resulting complex molecules can then be screened for biological activity against various therapeutic targets. The stable dichlorobenzene core can act as a rigid anchor to position appended functional groups in a specific three-dimensional orientation, which is often a key factor in a molecule's ability to bind to a biological target like an enzyme or receptor.

Ligand Synthesis for Catalysis

The synthesis of complex ligands for metal-catalyzed reactions often relies on precursor molecules that can be selectively functionalized. Polyhalogenated benzenes, such as this compound, are valuable in this context due to the differential reactivity of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is typically more reactive than the more robust carbon-chlorine (C-Cl) bond.

This reactivity difference can be harnessed to achieve sequential, site-selective modifications. For instance, a Suzuki or Stille coupling reaction can be performed selectively at the C-Br positions while leaving the C-Cl positions intact for a subsequent, different coupling reaction. This stepwise approach allows for the construction of unsymmetrical biaryl compounds, which are common structural motifs in sophisticated phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) precursors, and other ligand systems designed to fine-tune the electronic and steric properties of a metal catalyst. The synthesis of various conjugated polymers, for example, often employs dibromo-monomers in palladium-catalyzed polymerization reactions like Stille or direct arylation polycondensation to build the polymer backbone. rsc.orgmdpi.com

Materials for Light-Sensitive Applications

The rigid and electronically tunable nature of halogenated benzene derivatives makes them attractive building blocks for materials used in light-sensitive applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These applications require materials that can efficiently absorb light and transport charge, properties that are governed by their molecular structure.

A key strategy in designing these materials is the creation of donor-acceptor (D-A) conjugated copolymers. mdpi.com In this model, a dihalogenated aromatic compound can serve as a core component of either the donor or, more commonly, the acceptor unit. Through polymerization techniques like Stille coupling, these units are linked with other aromatic monomers to create a long, conjugated polymer chain. mdpi.com

For example, research into novel low-bandgap copolymers for polymer solar cells has utilized dibromo monomers as the starting point for the acceptor unit. mdpi.com The dibromo monomer is polymerized with a stannylated donor unit (like indacenodithiophene) using a palladium catalyst to form the final D-A copolymer. mdpi.com The specific arrangement of halogen atoms on the precursor influences the planarity, solubility, and electronic energy levels of the resulting polymer, thereby controlling its light absorption spectrum and performance in a solar cell device. mdpi.comrsc.org

Applications in Catalysis Research

Beyond being used to synthesize ligands, polyhalogenated compounds like this compound are important substrates in catalysis research itself. Developing new catalytic systems that are highly active and selective is a primary goal of this research. The presence of multiple, distinct halogen-carbon bonds of varying strengths (e.g., C-Br vs. C-Cl) in a single molecule provides an ideal platform for testing the chemoselectivity of a new catalyst.

For example, a significant challenge in cross-coupling chemistry is to develop a palladium or nickel catalyst that can selectively activate one type of C-X bond while leaving another untouched. Researchers can use this compound as a model substrate to screen catalysts for their ability to promote a reaction at only the C-Br positions. This is particularly relevant in methodologies like Direct Arylation Polymerization (DAP), where controlling the reactivity is crucial to obtaining polymers with well-defined structures and high molecular weights, as the use of a dibromo derivative can lead to fewer structural defects. rsc.orgnih.gov

Design of Compounds with Specific Optical Properties

The design of molecules with tailored optical properties—such as specific absorption and emission wavelengths—is fundamental to creating new dyes, sensors, and functional organic materials. The electronic properties of a conjugated system, which dictate its optical behavior, can be precisely tuned by incorporating building blocks like this compound.

The electron-withdrawing nature of the halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting compound. In the context of donor-acceptor copolymers, this tuning is critical for achieving a low bandgap, which allows the material to absorb a broader range of the solar spectrum. mdpi.com

Detailed studies on D-A copolymers synthesized from dibromo-acceptor units and various donor units demonstrate this principle. The specific structure of the donor and acceptor units directly impacts the final optoelectronic properties of the polymer. mdpi.com

| Property | Polymer 1 (PIDTBDI) | Polymer 2 (PIDTTBDI) |

| Donor Unit | Indacenodithiophene | Indacenodithienothiophene |

| Acceptor Unit | Benzothiadiazole Dicarboxylic Imide | Benzothiadiazole Dicarboxylic Imide |

| Mn (Da) | 4334 | 6236 |

| Mw (Da) | 10,673 | 7149 |

| PDI | 2.46 | 1.14 |

| HOMO Level (eV) | -5.30 | -5.28 |

| LUMO Level (eV) | -3.61 | -3.59 |

| Electrochemical Bandgap (eV) | 1.69 | 1.69 |

| Optical Bandgap (eV) | ~1.57 | ~1.57 |

This table presents data on two different donor-acceptor copolymers (PIDTBDI and PIDTTBDI) synthesized using a dibromo-monomer as part of the acceptor unit. The data illustrates how molecular design influences the polymer's properties. Data sourced from a study on low-bandgap copolymers. mdpi.com

Utilization in Host-Guest Chemistry

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules through non-covalent interactions. While direct use of this compound in published host-guest systems is not prominent, its structural features make it a candidate for incorporation into such supramolecular assemblies.

A key interaction for polyhalogenated compounds is the halogen bond. acs.org This is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic site on another molecule. acs.orgacs.org The strength and directionality of halogen bonds make them powerful tools for directing the self-assembly of molecules into well-defined, ordered structures, including macrocycles or cages that can act as hosts.

Theoretically, this compound could be used in several ways:

As a Guest: The defined size and shape, along with potential halogen bonding capabilities, could allow it to fit snugly within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene.

As a Building Block for a Host: The four halogen atoms provide multiple reaction sites for building larger, more complex macrocyclic structures. The halogen atoms remaining on the final host could then participate in halogen bonding to capture guest molecules. Research has shown that other benzene derivatives, like benzene-1,3,5-triyl-tribenzoic acid, can self-assemble into two-dimensional honeycomb networks capable of trapping guest molecules. nih.gov This highlights the potential of functionalized benzene rings in creating supramolecular architectures. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-1,2-dichlorobenzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via [4+2] cycloaddition reactions using precursors like 3,5-dibromo-1,2-didehydrobenzene. Purity (>95%) is achieved through column chromatography and recrystallization, with verification via high-performance liquid chromatography (HPLC) or gas chromatography (GC) . For halogenated analogs, bromination and chlorination steps require precise stoichiometric control to avoid over-substitution .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 301.79 for C₆H₂Br₂Cl₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments, with deuterated solvents (e.g., CDCl₃) minimizing interference .

Q. How can melting/boiling point discrepancies in halogenated benzene derivatives be addressed?

- Methodological Answer : Variations in reported melting points (e.g., 65–67°C for analogs) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and controlled recrystallization (e.g., using ethanol/water mixtures) standardize measurements .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, identifying reactive sites. For example, meta-directing effects of bromine and chlorine substituents influence regioselectivity in nitration or sulfonation .

Q. What are the challenges in copolymerizing halogenated benzene derivatives like this compound?

- Methodological Answer : Steric hindrance from bromine and chlorine groups reduces polymerization efficiency. Optimizing initiators (e.g., radical initiators like AIBN) and reaction temperatures (80–120°C) improves yields. Binary copolymers require comonomers with flexible backbones (e.g., ethylene oxide) to mitigate rigidity .

Q. How should researchers resolve contradictions in spectral data or synthetic yields across studies?

- Methodological Answer :

- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook for IR/MS data ).

- Reproducibility Protocols : Standardize reaction conditions (solvent purity, catalyst loading) and report deviations. Open-data frameworks (e.g., EPA DSSTox ) enhance transparency .

Q. What biological screening approaches are suitable for assessing its antimicrobial potential?

- Methodological Answer : Microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, combined with crystallographic studies (CCDC deposition ), elucidate structure-activity relationships. Toxicity profiling via zebrafish embryo models ensures biocompatibility .

Retrosynthesis Analysis